REACTION_CXSMILES
|
C(P(CCCC)CCCC)CCC.Cl[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH3:21][SiH:22]([Cl:24])[Cl:23]>>[Cl:23][Si:22]([Cl:24])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH3:21]
|
Name
|
|
Quantity
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0.15 g
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Type
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reactant
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Smiles
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C(CCC)P(CCCC)CCCC
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Name
|
|
Quantity
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0.9 g
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Type
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reactant
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Smiles
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ClCCCCCC
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Name
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|
Quantity
|
3.9 mL
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Type
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reactant
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Smiles
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C[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The resulting mixture was distilled
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Name
|
|
Type
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product
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Smiles
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Cl[Si](C)(CCCCCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |